molecular formula C11H6FN3O B6385426 MFCD11876947 CAS No. 1111113-52-0

MFCD11876947

Cat. No.: B6385426
CAS No.: 1111113-52-0
M. Wt: 215.18 g/mol
InChI Key: RXOYQXHQFIMBPK-UHFFFAOYSA-N
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Description

The compound 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile (MFCD11876947) is a chemical entity with a molecular formula of C11H6FN3O and a molecular weight of 215.18 g/mol . It is characterized by the presence of a fluorine atom, a nitrile group, and a dihydropyrimidinone moiety, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with a suitable dihydropyrimidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyrimidine
  • 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile

Uniqueness

4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile is unique due to its specific structural features, such as the combination of a fluorine atom, a nitrile group, and a dihydropyrimidinone moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-fluoro-3-(2-oxo-1H-pyrimidin-5-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3O/c12-10-2-1-7(4-13)3-9(10)8-5-14-11(16)15-6-8/h1-3,5-6H,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOYQXHQFIMBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CNC(=O)N=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686812
Record name 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-52-0
Record name 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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